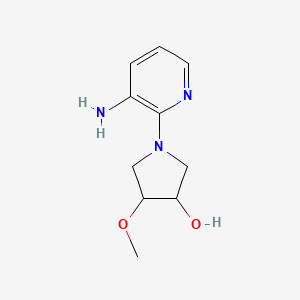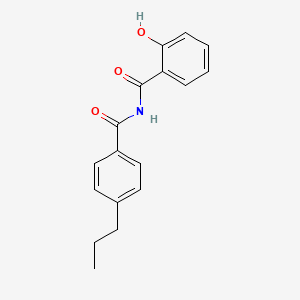![molecular formula C11H19NOS B13325219 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C₁₁H₁₉NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 3-methylthiophene with ethylamine, followed by a series of steps to introduce the butan-2-ol moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
化学反应分析
Types of Reactions
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Ethanol, methanol, dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C11H19NOS |
|---|---|
分子量 |
213.34 g/mol |
IUPAC 名称 |
4-[1-(3-methylthiophen-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C11H19NOS/c1-8-5-7-14-11(8)10(3)12-6-4-9(2)13/h5,7,9-10,12-13H,4,6H2,1-3H3 |
InChI 键 |
YEPIEHJJEIRGLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(C)NCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

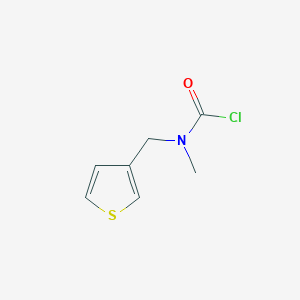
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
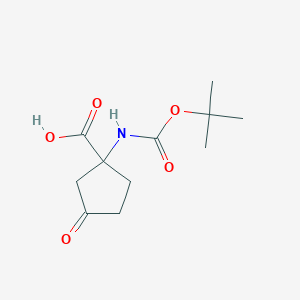
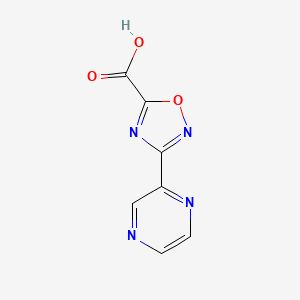
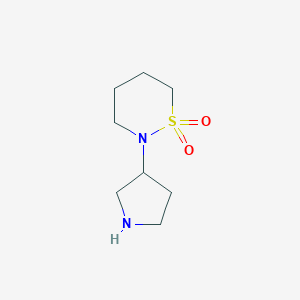
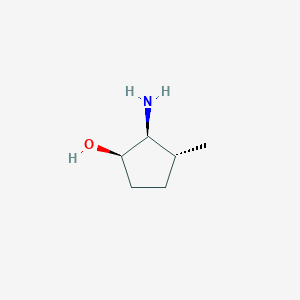
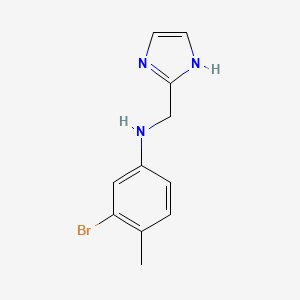
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
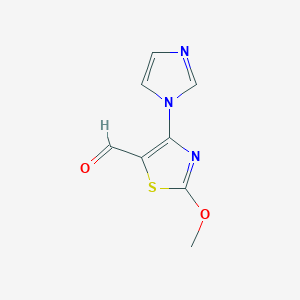
![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
